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molecular formula C8H10O4 B8651723 2-Cyclohexene-1,2-dicarboxylic acid CAS No. 38765-78-5

2-Cyclohexene-1,2-dicarboxylic acid

Cat. No. B8651723
M. Wt: 170.16 g/mol
InChI Key: QDKOFCUUXIAICD-UHFFFAOYSA-N
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Patent
US04892578

Procedure details

A stirred solution of 12.0 grams (0.067 mole) of ethyl 2-cyanocyclohex-2-enecarboxylate (prepared by the method of G. Kon and B. Nandi, JCS, 1628-1633 (1933), and 75 ml of aqueous 30% potassium hydroxide in approximately 20 ml of ethanol was heated under reflux for 16 hours. The reaction mixture was cooled and concentrated under reduced pressure to a residue. The residue was cooled in an ice bath, and the pH was adjusted to 2 with sulfuric acid. The resultant precipitate was collected by filtration and was dried to yield 5.0 grams of cyclohexene-2,3-dicarboxylic acid; m.p. 201°-203° C.
Name
ethyl 2-cyanocyclohex-2-enecarboxylate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:4]([C:9]([O:11]CC)=[O:10])C[CH2:6][CH2:7][CH:8]=1)#N.[OH-:14].[K+].[CH2:16]([OH:18])[CH3:17]>>[CH:3]1[CH2:8][CH2:7][CH2:6][CH:17]([C:16]([OH:14])=[O:18])[C:4]=1[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
ethyl 2-cyanocyclohex-2-enecarboxylate
Quantity
12 g
Type
reactant
Smiles
C(#N)C=1C(CCCC1)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
C1=C(C(CCC1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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